molecular formula C22H22N4O5 B12675993 N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide CAS No. 63074-58-8

N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide

Cat. No.: B12675993
CAS No.: 63074-58-8
M. Wt: 422.4 g/mol
InChI Key: RKVVWEGXEYOYGF-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide: is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-nitroaniline. This involves treating 2-nitroaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.

    Alkylation: The final step involves the alkylation of the azo compound with 3-ethoxypropylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to monitor pH changes and reaction progress.

    Biology: Employed in staining biological tissues for microscopic examination.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in response to pH variations. This property makes it useful as a pH indicator. In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)benzene-1-carboxamide
  • N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)aniline
  • N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)phenol

Uniqueness

N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of the naphthalene ring, which imparts distinct optical properties and enhances its stability compared to similar compounds with benzene or aniline rings.

Properties

CAS No.

63074-58-8

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-3-hydroxy-4-[(2-nitrophenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C22H22N4O5/c1-2-31-13-7-12-23-22(28)17-14-15-8-3-4-9-16(15)20(21(17)27)25-24-18-10-5-6-11-19(18)26(29)30/h3-6,8-11,14,27H,2,7,12-13H2,1H3,(H,23,28)

InChI Key

RKVVWEGXEYOYGF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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